![molecular formula C26H32ClN3S B2803071 (Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione CAS No. 313230-61-4](/img/structure/B2803071.png)
(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione
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Overview
Description
(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione is a useful research compound. Its molecular formula is C26H32ClN3S and its molecular weight is 454.07. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Quinazolinediones, including TCMDC-124101, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has been studied for its antimalarial effects. In particular, TCMDC-125133 demonstrates potent antimalarial activity against Plasmodium falciparum 3D7 strains, with low toxicity . Researchers have explored the structure-activity relationship (SAR) around the side chain of quinazolinedione 2 to optimize its antimalarial efficacy .
Cytotoxicity against MCF-7 Cells
Apart from its antimalarial potential, TCMDC-124101 has been evaluated for its cytotoxic effects against MCF-7 cells. Understanding its impact on cancer cell lines is crucial for potential therapeutic applications. Researchers have investigated the compound’s cytotoxicity profile, shedding light on its suitability for further drug development .
Drug Design and Optimization
TCMDC-124101 serves as a lead compound for rational drug design. Researchers can modify its structure to enhance specific properties, such as improving potency, selectivity, and pharmacokinetics. Computational tools like SwissADME aid in predicting SARs and optimizing drug candidates .
Mechanism of Action
Target of Action
TCMDC-124101, also known as (4Z)-8-tert-butyl-1-(3-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione, is a compound with potential antimalarial activity . The primary target of TCMDC-124101 is the PfCLK3 kinase, an essential malarial kinase . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124101 interacts with its target, PfCLK3, by inhibiting its activity . This inhibition disrupts the normal functioning of the parasite, leading to its death . The compound has been found to be active against both the asexual and sexual stages of the malaria parasite .
Biochemical Pathways
It is known that the compound interferes with the protein translation machinery of the malaria parasite . This disruption of protein synthesis is likely to affect multiple biochemical pathways within the parasite, leading to its death .
Pharmacokinetics
The compound has been found to have potent activity againstP. falciparum in vitro
Result of Action
The inhibition of PfCLK3 by TCMDC-124101 leads to the death of the malaria parasite . This results in the clearance of the parasite from the host’s bloodstream, thereby alleviating the symptoms of malaria .
properties
IUPAC Name |
8-tert-butyl-1-(3-chlorophenyl)-4-(2,6-dimethylanilino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3S/c1-17-8-6-9-18(2)22(17)28-23-26(14-12-19(13-15-26)25(3,4)5)30(24(31)29-23)21-11-7-10-20(27)16-21/h6-11,16,19H,12-15H2,1-5H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGFLOCRVONMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCC(CC3)C(C)(C)C)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione |
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